molecular formula C21H20ClN3O B2584625 1-(4-chlorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899959-93-4

1-(4-chlorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No. B2584625
CAS RN: 899959-93-4
M. Wt: 365.86
InChI Key: SFNTUPHAGIRUKW-UHFFFAOYSA-N
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Description

The compound “1-(4-chlorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a complex organic molecule. It contains a pyrrolopyrazine core, which is a type of heterocyclic compound . Heterocycles are commonly found in many pharmaceuticals and other biologically active substances .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolopyrazines can generally be synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolopyrazine core, a chlorophenyl group, and a tolyl group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrrolopyrazine core, the chlorophenyl group, and the tolyl group .

Scientific Research Applications

Future Directions

Future research could focus on elucidating the synthesis, properties, and potential applications of this compound. Given the importance of pyrrolopyrazines in medicinal chemistry, this compound could be of interest in drug development .

properties

IUPAC Name

1-(4-chlorophenyl)-N-(3-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O/c1-15-4-2-5-18(14-15)23-21(26)25-13-12-24-11-3-6-19(24)20(25)16-7-9-17(22)10-8-16/h2-11,14,20H,12-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNTUPHAGIRUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

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